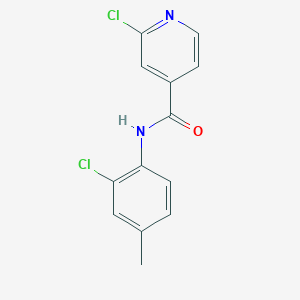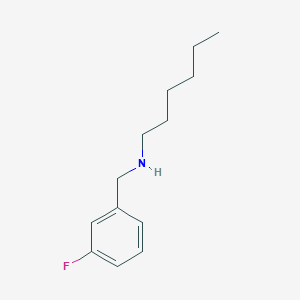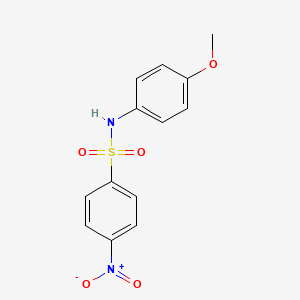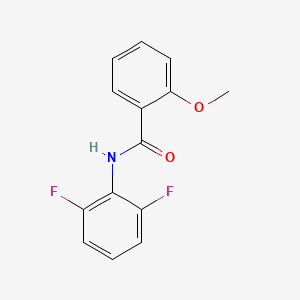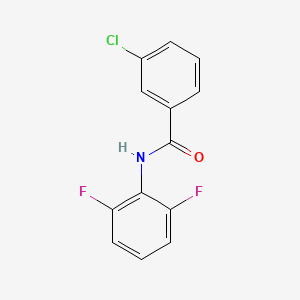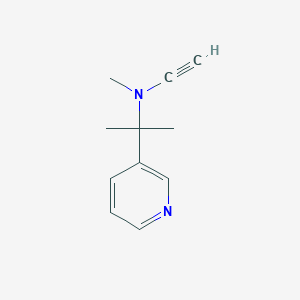![molecular formula C38H60N2O2S2 B3341818 N,N'-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole CAS No. 1057401-09-8](/img/structure/B3341818.png)
N,N'-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole
描述
N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of diketopyrrolopyrroles. These compounds are known for their vibrant colors and are widely used in the production of pigments and dyes. The unique structure of N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole makes it an interesting subject for scientific research, particularly in the fields of organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole typically involves a multi-step process. One common method involves the reaction of 3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for commercial applications.
化学反应分析
Types of Reactions
N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in different electronic applications.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopyrrolopyrrole derivatives with different electronic properties, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its unique electronic properties make it a valuable material for the fabrication of sensors and other electronic devices.
Biological Research: The compound’s ability to interact with biological molecules makes it a useful tool in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, it may interact with proteins and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Poly(3-hexylthiophene): A widely used organic semiconductor with similar electronic properties.
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene): Another diketopyrrolopyrrole-based polymer with applications in organic electronics.
Poly(2,2’-[2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl]dithiophene-5,5’-diyl-alt-thieno[3,2-b]thiophene-2,5-diyl): A compound with similar structural features and applications.
Uniqueness
N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole stands out due to its specific combination of dodecyl and dithienyl groups, which impart unique electronic and physical properties. This makes it particularly suitable for applications requiring high-performance materials with specific electronic characteristics.
属性
IUPAC Name |
1,4-bis(2,5-dihydrothiophen-2-yl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-27-39-35(31-25-23-29-43-31)33-34(37(39)41)36(32-26-24-30-44-32)40(38(33)42)28-22-20-18-16-14-12-10-8-6-4-2/h23-26,31-32H,3-22,27-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSGJZMKOPCDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCCCCCC)C3C=CCS3)C1=O)C4C=CCS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



